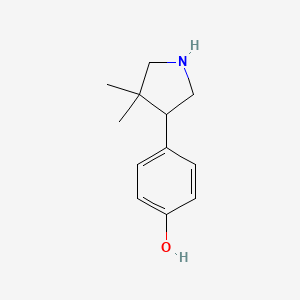
2-(Piperidin-3-yl)-1$l^{6}-thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(piperidin-3-yl)-1lambda-thiolane-1,1-dione is a heterocyclic compound that features a piperidine ring fused to a thiolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-3-yl)-1lambda-thiolane-1,1-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a piperidine derivative, the thiolane ring can be introduced through a series of reactions involving nucleophilic substitution and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of efficient catalysts are often employed to scale up the production while maintaining cost-effectiveness and environmental sustainability .
Análisis De Reacciones Químicas
Types of Reactions
2-(piperidin-3-yl)-1lambda-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiolane ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiolane ring .
Aplicaciones Científicas De Investigación
2-(piperidin-3-yl)-1lambda-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-(piperidin-3-yl)-1lambda-thiolane-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine derivatives: Compounds like piperine and piperidinone share structural similarities with 2-(piperidin-3-yl)-1lambda-thiolane-1,1-dione.
Thiolane derivatives: Compounds containing the thiolane ring, such as thiolane-1,1-dioxide, are also comparable.
Uniqueness
2-(piperidin-3-yl)-1lambda-thiolane-1,1-dione stands out due to its combined piperidine and thiolane rings, which confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C9H17NO2S |
|---|---|
Peso molecular |
203.30 g/mol |
Nombre IUPAC |
2-piperidin-3-ylthiolane 1,1-dioxide |
InChI |
InChI=1S/C9H17NO2S/c11-13(12)6-2-4-9(13)8-3-1-5-10-7-8/h8-10H,1-7H2 |
Clave InChI |
CLNYGCMPBRMPFA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)C2CCCS2(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(Aminomethyl)oxan-3-yl]-2-methylpropan-1-ol](/img/structure/B13153922.png)

![5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole](/img/structure/B13153937.png)




![4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13153962.png)




